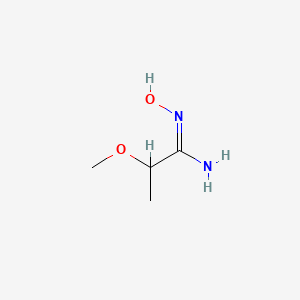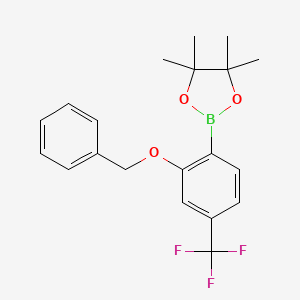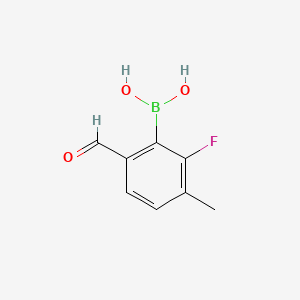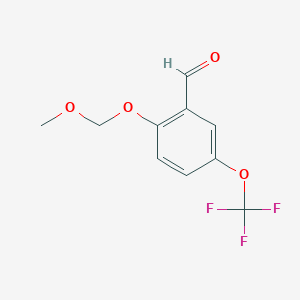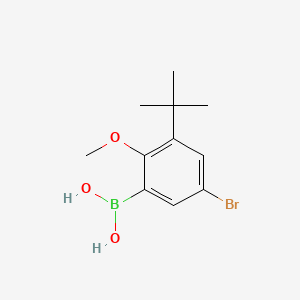
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a brominated and methoxylated phenyl ring with a tert-butyl substituent. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the boronic acid group. One common method involves the bromination of 3-(tert-butyl)-2-methoxyphenylboronic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydrogenated phenylboronic acid derivatives.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of covalent bonds. This property is exploited in various applications, including enzyme inhibition, molecular recognition, and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butyl)-2-methoxyphenylboronic acid: Lacks the bromine substituent.
5-Bromo-2-methoxyphenylboronic acid: Lacks the tert-butyl substituent.
5-Bromo-3-(tert-butyl)phenylboronic acid: Lacks the methoxy substituent.
Uniqueness
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is unique due to the combination of the bromine, tert-butyl, and methoxy substituents on the phenyl ring. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H16BBrO3 |
|---|---|
Molekulargewicht |
286.96 g/mol |
IUPAC-Name |
(5-bromo-3-tert-butyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C11H16BBrO3/c1-11(2,3)8-5-7(13)6-9(12(14)15)10(8)16-4/h5-6,14-15H,1-4H3 |
InChI-Schlüssel |
BQNDVNSJFWJERD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OC)C(C)(C)C)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


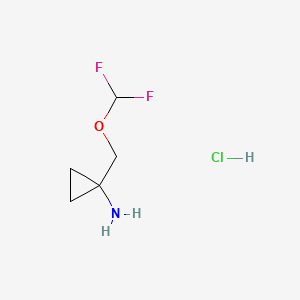
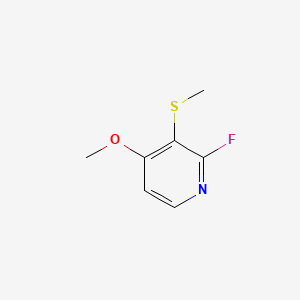

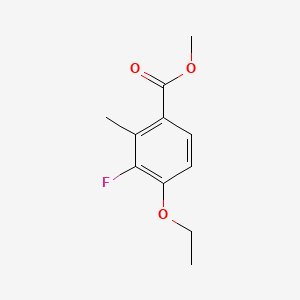
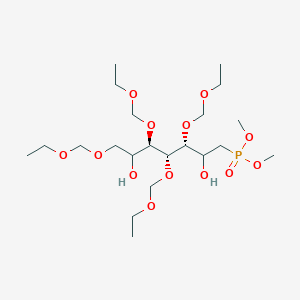
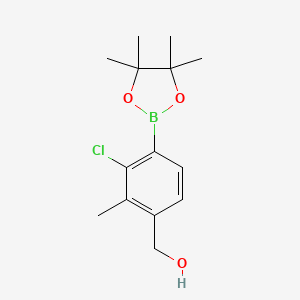
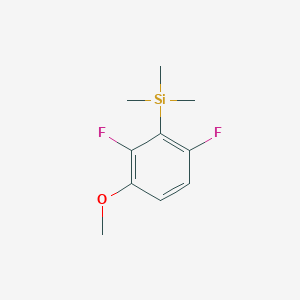
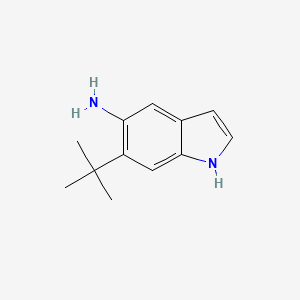
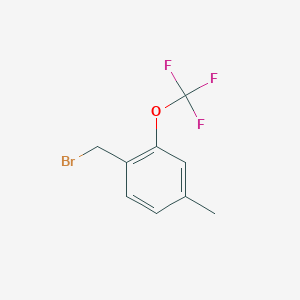
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
